![molecular formula C8HF7O B2739288 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde CAS No. 2256060-31-6](/img/structure/B2739288.png)
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde
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Description
“2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 2256060-31-6 . It has a molecular weight of 246.08 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzaldehyde . The Inchi Code for this compound is 1S/C8HF7O/c9-4-2(1-16)3(8(13,14)15)5(10)7(12)6(4)11/h1H .Physical And Chemical Properties Analysis
The compound is liquid in its physical form . It has a molecular weight of 246.08 . The Inchi Code for this compound is 1S/C8HF7O/c9-4-2(1-16)3(8(13,14)15)5(10)7(12)6(4)11/h1H .Scientific Research Applications
Structure and Electronic Nature Analysis
The structure and electronic nature of benzaldehyde derivatives, including those similar to 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde, have been extensively studied for their complexation with Lewis acids such as boron trifluoride. These studies have provided insights into the activation of carbonyl compounds, facilitating various C-C bond-forming reactions crucial for synthetic organic chemistry. This includes applications in Diels-Alder reactions, carbonyl additions, and other processes where Lewis acid-mediated activation plays a pivotal role (Reetz et al., 1986).
Synthesis and Material Applications
A significant application of fluoro-substituted benzaldehydes is in the synthesis of complex molecules and materials. For instance, the efficient synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde demonstrates its utility in creating supramolecular assemblies, highlighting the role of these compounds in advanced material science. This specific synthesis route facilitates the creation of novel porphyrin-based materials with potential applications in electronics and photonics (Leroy et al., 2004).
Catalysis and Organic Transformations
Further, the applications extend to catalysis, where benzaldehyde derivatives are employed in environmentally benign processes. For example, metal-organic frameworks (MOFs) utilizing amide-functionalized structures for benzyl alcohol oxidation and C-C coupling reactions showcase the adaptability of these compounds in catalytic systems. Such frameworks offer a sustainable approach to chemical synthesis, underlining the importance of fluoro-substituted benzaldehydes in green chemistry (Paul et al., 2020).
Synthesis of Fluorescent Materials
The creation of highly fluorescent materials also exemplifies the use of fluoro-substituted benzaldehydes. By participating in reactions that lead to novel polymeric structures with enhanced optical properties, these compounds find applications in the development of new photoluminescent materials. This opens avenues for their use in sensors, organic electronics, and other areas where fluorescence is key (Neilson et al., 2008).
Environmental and Sensing Technologies
Moreover, the synthesis of fluorinated microporous materials from benzaldehyde derivatives, like 4-trifluoromethylbenzaldehyde, demonstrates their role in environmental applications. These materials exhibit high CO2 adsorption capabilities, highlighting the potential of fluoro-substituted benzaldehydes in addressing climate change challenges and in the development of gas separation technologies (Li et al., 2016).
properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O/c9-4-2(1-16)3(8(13,14)15)5(10)7(12)6(4)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIBIMGPKQYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde |
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